molecular formula C25H24FNO B1161524 (1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Cat. No.: B1161524
M. Wt: 373.5
InChI Key: UIDBGAPPHLZBPM-UHFFFAOYSA-N
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Description

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that is structurally related to MAM2201. It is a derivative of MAM2201, which is known for its high affinity for cannabinoid receptors. This compound is primarily used in scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves the introduction of a fluorine atom at the 4-position of the pentyl chain. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to mimic the effects of natural cannabinoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is unique due to the specific position of the fluorine atom on the pentyl chain, which can influence its binding affinity and pharmacological effects. This structural variation allows researchers to study the impact of different fluorine positions on the activity of synthetic cannabinoids .

Properties

Molecular Formula

C25H24FNO

Molecular Weight

373.5

IUPAC Name

[1-(4-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

InChI

InChI=1S/C25H24FNO/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-27(15-7-8-18(2)26)24-12-6-5-11-21(23)24/h3-6,9-14,16,18H,7-8,15H2,1-2H3

InChI Key

UIDBGAPPHLZBPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)F

Synonyms

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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